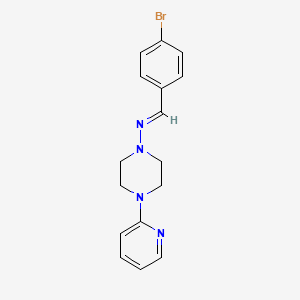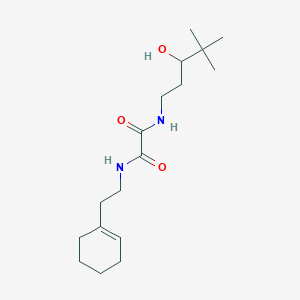
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified in 2011 as a potential anti-cancer drug due to its ability to selectively target cancer cells that rely heavily on RNA polymerase I transcription.
Wirkmechanismus
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting the activity of RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting RNA polymerase I, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide prevents the production of rRNA, which is necessary for the synthesis of ribosomes and ultimately cell growth and division. This selective inhibition of RNA polymerase I in cancer cells leads to the death of these cells, while normal cells are unaffected.
Biochemical and Physiological Effects:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, further contributing to its anti-cancer effects. In addition, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for other diseases beyond cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its selectivity for cancer cells, which allows for targeted treatment and reduces the risk of side effects. However, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has also been shown to be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide and its potential as an anti-cancer drug. Future studies could investigate the use of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide in combination with other cancer treatments, as well as its potential as a therapeutic agent for other diseases beyond cancer. In addition, the development of more efficient synthesis methods for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide could increase its availability for research purposes.
Synthesemethoden
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process starts with the reaction of 2-cyclohexen-1-ol with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)cyclohex-2-en-1-amine. This compound is then reacted with 3-hydroxy-4,4-dimethylpentanoic acid to form N-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxalamide, which is then converted to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription, which is often upregulated in cancer cells. N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUIFTZFOROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

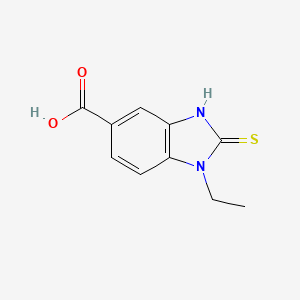

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
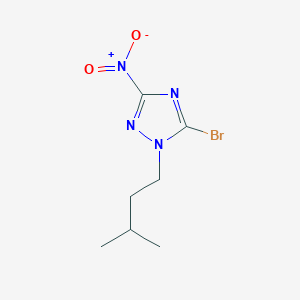
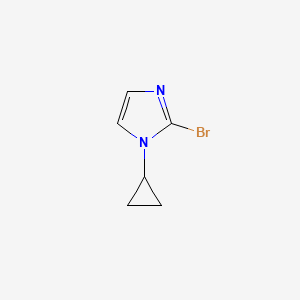

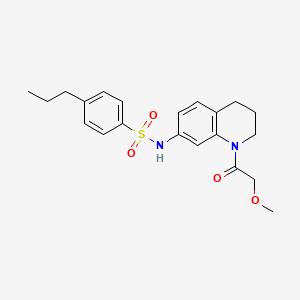

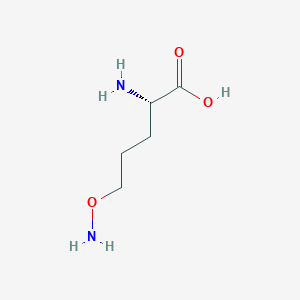
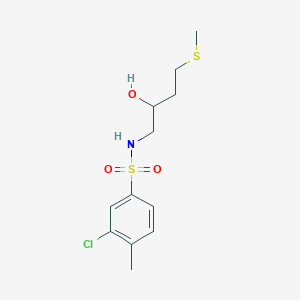
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
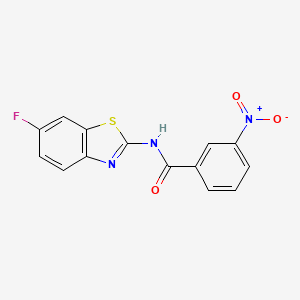
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
